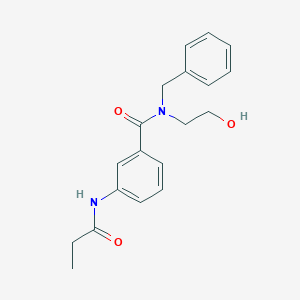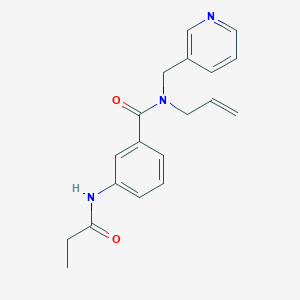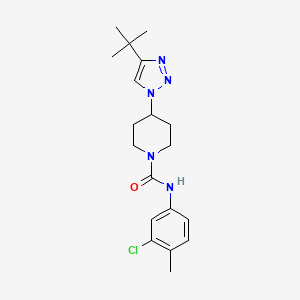![molecular formula C14H18N2O4 B5902689 [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid, also known as THFAA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THFAA is a synthetic amino acid derivative that is structurally similar to glycine and has been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is not fully understood, but it is believed to act by modulating various cellular signaling pathways. For instance, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have a wide range of biochemical and physiological effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses.
实验室实验的优点和局限性
One of the main advantages of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is its versatility, as it can be easily synthesized and modified to suit specific experimental needs. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to be relatively safe and non-toxic, making it a useful tool for in vitro and in vivo studies. However, one of the limitations of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid. For instance, further studies are needed to fully elucidate its mechanism of action and to identify specific cellular targets. Additionally, more research is needed to explore its potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Finally, the development of new synthetic methods for [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid could lead to the discovery of novel derivatives with improved biological activities.
合成方法
The synthesis of [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid can be achieved through a multistep process that involves the reaction of 3-nitrobenzoic acid with tetrahydrofuran-2-carboxaldehyde, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with N-Boc-glycine, and the Boc group is subsequently removed to yield [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid.
科学研究应用
[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. For instance, it has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, [(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
属性
IUPAC Name |
2-[3-(oxolan-2-ylmethylcarbamoyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)9-15-11-4-1-3-10(7-11)14(19)16-8-12-5-2-6-20-12/h1,3-4,7,12,15H,2,5-6,8-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKPEZLQZREQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)

![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)
![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)

![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
